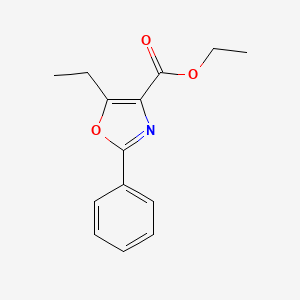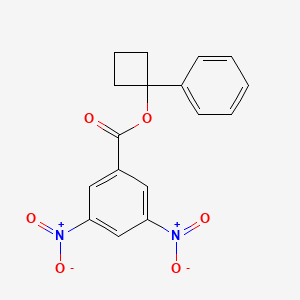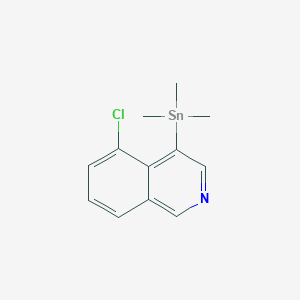
5-Chloro-4-(trimethylstannyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-(trimethylstannyl)isoquinoline is a chemical compound with the molecular formula C12H14ClNSn It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
The synthesis of 5-Chloro-4-(trimethylstannyl)isoquinoline typically involves the reaction of 4-bromo-5-chloroisoquinoline with trimethylstannane in the presence of a palladium catalyst. The reaction is carried out in toluene at elevated temperatures (30-100°C) for an extended period (36 hours). The product is then purified through extraction and chromatography to obtain a high-purity compound .
Análisis De Reacciones Químicas
5-Chloro-4-(trimethylstannyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other substituents through reactions with appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Chloro-4-(trimethylstannyl)isoquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-(trimethylstannyl)isoquinoline involves its interaction with molecular targets through its functional groups. The trimethylstannyl group can participate in coordination with metal centers, while the isoquinoline moiety can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects .
Comparación Con Compuestos Similares
5-Chloro-4-(trimethylstannyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
5-Chloroisoquinoline: Lacks the trimethylstannyl group, resulting in different reactivity and applications.
4-(Trimethylstannyl)isoquinoline:
5-Bromo-4-(trimethylstannyl)isoquinoline: Substitution of chlorine with bromine alters its reactivity and interactions.
The presence of both the chlorine and trimethylstannyl groups in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various research applications .
Propiedades
Fórmula molecular |
C12H14ClNSn |
|---|---|
Peso molecular |
326.41 g/mol |
Nombre IUPAC |
(5-chloroisoquinolin-4-yl)-trimethylstannane |
InChI |
InChI=1S/C9H5ClN.3CH3.Sn/c10-9-3-1-2-7-6-11-5-4-8(7)9;;;;/h1-3,5-6H;3*1H3; |
Clave InChI |
BEXMQBNCEJVEDP-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=C2C(=CN=C1)C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


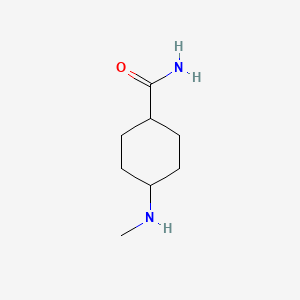
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)

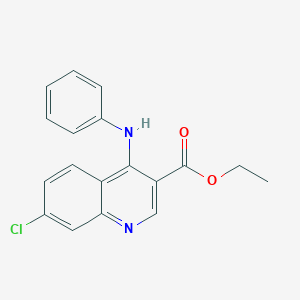

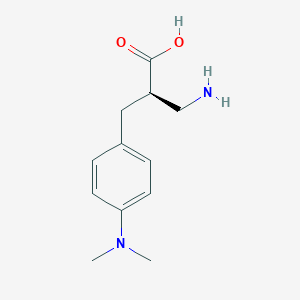
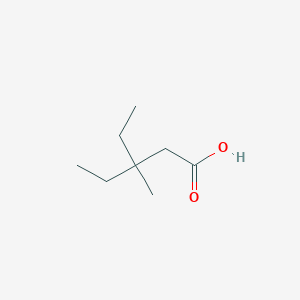
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)
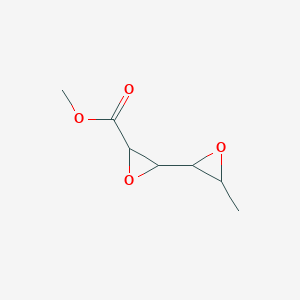

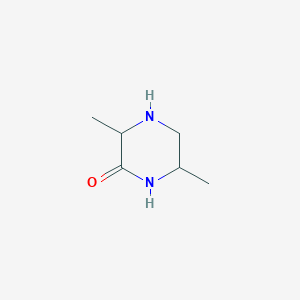
![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)
